molecular formula C8H5ClF2O2 B1447136 4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole CAS No. 1435806-39-5

4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole

Cat. No.: B1447136
CAS No.: 1435806-39-5
M. Wt: 206.57 g/mol
InChI Key: ZASZKFQADMACSA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole is an organic compound that features a benzodioxole ring substituted with a chloromethyl group and two fluorine atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole typically involves the chloromethylation of 2,2-difluoro-1,3-benzodioxole. One common method includes the reaction of 2,2-difluoro-1,3-benzodioxole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the use of chloromethyl methyl ether, which is a hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1,3-benzodioxole: Lacks the fluorine atoms, resulting in different reactivity and properties.

    2,2-Difluoro-1,3-benzodioxole: Lacks the chloromethyl group, affecting its chemical behavior and applications.

    4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.

Uniqueness

4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole is unique due to the presence of both the chloromethyl and difluoro groups, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(chloromethyl)-2,2-difluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-4-5-2-1-3-6-7(5)13-8(10,11)12-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASZKFQADMACSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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